Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl](prop-2-yn-1-yl)amino}acetate
Description
Tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate (CAS: EN300-367113) is a synthetic organic compound with the molecular formula C₁₅H₂₅NO₄ and a molecular weight of 283.37 g/mol . It features a central tertiary amine group linked to two tert-butyl ester moieties and a propargyl (prop-2-yn-1-yl) substituent. The tert-butyl groups serve as protective groups for carboxylic acids, enhancing stability during synthetic procedures. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals, imaging agents, and bioactive molecules. Its propargyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for modular conjugations .
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-prop-2-ynylamino]acetate |
InChI |
InChI=1S/C15H25NO4/c1-8-9-16(10-12(17)19-14(2,3)4)11-13(18)20-15(5,6)7/h1H,9-11H2,2-7H3 |
InChI Key |
WGSZXQOMIUAVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC#C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Lithium Hexamethyldisilazide (LiHMDS)-Mediated Alkylation
Procedure :
-
Deprotonation : Glycine tert-butyl ester (1.0 equiv) is treated with LiHMDS (1.2 equiv) in anhydrous THF at −78°C to generate the corresponding enolate.
-
Alkylation : Propargyl bromide (1.5 equiv) is added dropwise, followed by warming to room temperature over 12 hours.
-
Workup : The reaction is quenched with saturated NHCl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1).
| Parameter | Value |
|---|---|
| Reaction Temperature | −78°C → RT |
| Solvent | THF |
| Base | LiHMDS |
| Purification | Column chromatography |
Mechanistic Insight : LiHMDS facilitates enolate formation, enhancing nucleophilic attack on propargyl bromide while minimizing side reactions like over-alkylation.
Sodium Hydride (NaH)-Driven Alkylation
Procedure :
-
Base Activation : NaH (2.0 equiv) is suspended in THF, and glycine tert-butyl ester is added at 0°C.
-
Electrophilic Quenching : Propargyl bromide (1.1 equiv) is introduced, and the mixture is stirred for 48 hours at room temperature.
-
Isolation : Aqueous workup followed by recrystallization from ethanol/water yields the product.
Yield : 59–65%.
Limitations : Lower yields compared to LiHMDS due to competing hydrolysis of NaH.
Nucleophilic Substitution with Dipropargylamine
This route exploits dipropargylamine as a bifunctional nucleophile reacting with tert-butyl bromoacetate.
Procedure :
-
Coupling : Dipropargylamine (1.2 equiv), tert-butyl bromoacetate (2.0 equiv), and DIPEA (2.5 equiv) are combined in acetonitrile at 25°C for 24 hours.
-
Purification : Solvent removal under reduced pressure and flash chromatography (DCM/methanol = 95:5) afford the product.
Yield : 85–92%.
Advantages : High atom economy and minimal byproducts due to stoichiometric control.
Comparative Table :
| Method | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| LiHMDS Alkylation | LiHMDS | THF | 84 | >95 |
| NaH Alkylation | NaH | THF | 65 | 90 |
| Dipropargylamine Route | DIPEA | Acetonitrile | 92 | >98 |
Reductive Amination Approach
A less common but viable method involves reductive amination between tert-butyl glyoxylate and propargylamine.
Procedure :
-
Condensation : Tert-butyl glyoxylate (1.0 equiv) and propargylamine (1.1 equiv) are stirred in methanol at 0°C for 1 hour.
-
Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the reaction proceeds for 12 hours at RT.
-
Isolation : Filtration through celite and solvent evaporation yield the crude product, purified via recrystallization.
Yield : 45–55%.
Challenges : Moderate yields due to imine instability and competing reduction pathways.
Optimization Strategies and Side Reactions
Protective Group Compatibility
Solvent and Temperature Effects
-
THF vs. Acetonitrile : THF provides better enolate solubility, while acetonitrile minimizes ester hydrolysis.
-
Low-Temperature Control : Critical for suppressing epimerization during alkylation.
Analytical Characterization Data
Spectroscopic Data :
-
H NMR (400 MHz, CDCl): δ 4.20 (s, 4H, CHCOO), 3.85 (t, 2H, CHC≡CH), 2.25 (t, 1H, C≡CH), 1.45 (s, 18H, C(CH)).
-
C NMR : δ 170.5 (C=O), 80.1 (C(CH)), 52.3 (CHN), 28.1 (C(CH)).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: TBHP, mild conditions.
Reduction: NaBH4, methanol as solvent.
Substitution: Various nucleophiles, appropriate solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate derivatives with additional oxygen functionalities .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological applications include its use as a precursor for the synthesis of biologically active molecules. It can be used in the development of new drugs and therapeutic agents .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development and biomedical research .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Propargyl vs. Halogenated/Alkyl Substituents
- Propargyl Group (Target Compound) : The alkyne functionality enables click chemistry, allowing efficient conjugation with azide-containing molecules. This is distinct from halogenated analogs like Compound 10 (iodo) or 10e (bromo), which are designed for nucleophilic substitution or cross-coupling reactions .
- Nitrophenyl Groups (Compound 4, 7): These electron-withdrawing groups enhance stability under acidic conditions and enable photoactivation. For example, Compound 4 releases bioactive GABA upon UV irradiation, unlike the non-photoactive target compound .
Chelating Capacity
- Triazanonane/Triazonane Cores (Compounds VII, 7): These macrocyclic structures provide multiple coordination sites for metal ions (e.g., 64Cu, 90Y), making them suitable for radiopharmaceuticals. The target compound lacks such chelating capacity but serves as a precursor for these systems .
Stability and Reactivity
- Acid Sensitivity : Tert-butyl esters in all compounds are cleavable under strong acidic conditions (e.g., HCl in dioxane), but the propargyl group in the target compound remains inert under these conditions, enabling selective deprotection .
- Thermal Stability : Propargyl-containing compounds may undergo alkyne dimerization at elevated temperatures, whereas nitroimidazole derivatives (Compound VII) are stable up to 150°C .
Biological Activity
Tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate is a complex organic compound with potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on various studies.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of 283.37 g/mol. Its structure includes:
- Tert-butyl group : Contributes to hydrophobic properties and stability.
- 2-(tert-butoxy)-2-oxoethyl moiety : Enhances reactivity.
- Prop-2-yn-1-yl amino group : May provide specific biological activities.
The unique combination of these structural features suggests potential interactions with biological systems, particularly in therapeutic contexts.
Synthesis Methods
The synthesis of tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate typically involves multi-step organic reactions, including:
- Refluxing : To promote reactions at elevated temperatures.
- Distillation : For purification of intermediates.
- Chromatography : To isolate the final product with high purity.
These methods are standard in organic chemistry and are essential for obtaining compounds with desired biological properties.
Biological Activity
Research indicates that compounds similar to tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate exhibit various biological activities, including:
- Antiviral Activity : Initial studies suggest potential activity against coronaviruses, with compounds displaying inhibition of viral replication in vitro .
| Compound Name | Biological Activity | Reference |
|---|---|---|
| THIQ derivatives | Antiviral against HCoV strains | |
| Piperidinones | Antiviral properties | |
| THIQ-based structures | Anti-coronavirus potential |
Case Studies and Research Findings
Several studies have investigated the biological implications of related compounds:
- Antiviral Studies : A series of tetrahydroisoquinoline (THIQ) derivatives were synthesized and tested for their antiviral activity against human coronaviruses (229E and OC-43). The results indicated that specific substitutions could enhance antiviral efficacy, suggesting that structural modifications in compounds like tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate might yield similar benefits .
- In Vitro Testing : Compounds were applied to cell lines (MRC-5 and HCT-8) to assess their protective effects against viral infections. The most active compounds demonstrated significant inhibition of viral replication while maintaining low cytotoxicity towards healthy cells .
Future Directions
While preliminary findings are promising, further research is necessary to explore the full range of biological activities associated with tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate. Future studies should focus on:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level within biological systems.
- Expanded Biological Testing : Evaluating its efficacy against a broader range of viruses and other pathogens.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate?
- Methodology : The compound is typically synthesized via alkylation or nucleophilic substitution. For example, in , a propargylamine derivative is reacted with tert-butyl bromoacetate under basic conditions (e.g., DIPEA in CH₃CN) at 0°C to room temperature, yielding the target compound after silica gel chromatography (68.3% yield). Key steps include controlling reaction temperature and using phase-transfer catalysts to enhance regioselectivity .
- Critical Parameters : Reaction efficiency depends on stoichiometry of the propargyl group and tert-butyl ester precursors. Excess base (e.g., DIPEA) may lead to side reactions like ester hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming the presence of tert-butyl groups (δ ~1.4 ppm for 9H singlet in 1H NMR; δ ~80-85 ppm in 13C NMR) and the propargyl moiety (δ ~2.0-2.5 ppm for alkyne protons) .
- HRMS : Validates molecular weight (C₁₅H₂₅NO₄, exact mass 283.37 g/mol) and isotopic patterns .
- TLC Monitoring : Used during purification to track reaction progress (e.g., hexane/ethyl acetate gradients) .
Advanced Research Questions
Q. How does the propargyl group influence reactivity in click chemistry applications?
- Mechanistic Insight : The propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. In , this group facilitates conjugation with azide-functionalized biomolecules for radiopharmaceutical labeling .
- Challenges : Propargyl groups may undergo undesired oxidation under acidic conditions, necessitating inert atmospheres or stabilizing agents (e.g., BHT) during storage .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Acidic Conditions : The tert-butyl ester is acid-labile, decomposing to carboxylic acids at pH < 2 (e.g., 6M HCl at reflux for 15 minutes, as in ) .
- Basic Conditions : Hydrolysis of the ester group occurs at pH > 10, forming sodium acetate byproducts. Stability studies in recommend storage at -20°C under nitrogen to prevent degradation .
Q. How can regioselectivity challenges in alkylation reactions be mitigated?
- Data Contradiction : While achieves 68% yield using iodine-mediated alkylation, reports lower yields (38%) with NBS bromination due to competing elimination pathways .
- Optimization Strategies :
- Use bulky bases (e.g., DIPEA) to suppress β-hydride elimination.
- Employ low temperatures (0°C) to favor kinetic over thermodynamic products .
Applications in Advanced Research
Q. What role does this compound play in synthesizing bifunctional chelators for molecular imaging?
- Case Study : In , the propargyl-tert-butyl scaffold is functionalized with pyridyl or thiophene groups to create hexadentate ligands for ⁶⁴Cu-based PET imaging. The tert-butyl esters act as protective groups, later cleaved to expose carboxylate binding sites for metal coordination .
- Methodological Note : Post-synthetic modifications (e.g., TFA deprotection) must balance efficiency with preserving the propargyl group’s integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
